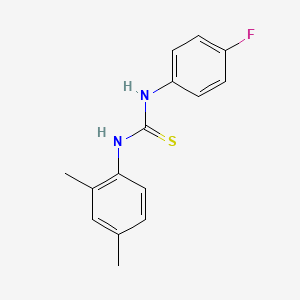
N~2~-(2-ethoxyphenyl)-N~1~-methyl-N~2~-(phenylsulfonyl)glycinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N~2~-(2-ethoxyphenyl)-N~1~-methyl-N~2~-(phenylsulfonyl)glycinamide, also known as EPMS, is a compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is a glycine transporter 1 (GlyT1) inhibitor, which means that it has the ability to block the uptake of glycine in the brain. Glycine is an important neurotransmitter that plays a crucial role in various physiological and pathological processes, including schizophrenia, depression, and chronic pain. Therefore, EPMS has been studied extensively for its potential therapeutic benefits in these conditions.
作用机制
N~2~-(2-ethoxyphenyl)-N~1~-methyl-N~2~-(phenylsulfonyl)glycinamide acts as a GlyT1 inhibitor, which means that it blocks the uptake of glycine in the brain. Glycine is an important neurotransmitter that plays a crucial role in various physiological and pathological processes, including schizophrenia, depression, and chronic pain. By inhibiting the uptake of glycine, this compound increases the levels of glycine in the brain, which can have various effects on neuronal signaling and synaptic plasticity. The exact mechanism of action of this compound is not fully understood, but it is believed to involve the modulation of N-methyl-D-aspartate (NMDA) receptor function and the regulation of glutamatergic neurotransmission.
Biochemical and Physiological Effects:
This compound has various biochemical and physiological effects that are related to its GlyT1 inhibitory activity. By blocking the uptake of glycine, this compound increases the levels of glycine in the brain, which can have various effects on neuronal signaling and synaptic plasticity. For example, this compound has been shown to enhance NMDA receptor function, which can improve cognitive function and memory. In addition, this compound has also been shown to reduce pain sensitivity and improve mood in animal models of depression and chronic pain.
实验室实验的优点和局限性
N~2~-(2-ethoxyphenyl)-N~1~-methyl-N~2~-(phenylsulfonyl)glycinamide has several advantages and limitations for lab experiments. One of the primary advantages of this compound is its specificity for GlyT1 inhibition, which allows for the selective modulation of glycine signaling pathways. In addition, this compound has been shown to have good pharmacokinetic properties, which makes it suitable for in vivo studies. However, this compound also has some limitations, such as its relatively low potency and selectivity compared to other GlyT1 inhibitors. In addition, this compound has a relatively short half-life, which can limit its duration of action in vivo.
未来方向
There are several future directions for research on N~2~-(2-ethoxyphenyl)-N~1~-methyl-N~2~-(phenylsulfonyl)glycinamide. One of the primary directions is the development of more potent and selective GlyT1 inhibitors that can be used for therapeutic purposes. In addition, further studies are needed to elucidate the exact mechanism of action of this compound and its effects on neuronal signaling and synaptic plasticity. Furthermore, studies are needed to investigate the potential therapeutic applications of this compound in various neurological conditions, including schizophrenia, depression, and chronic pain. Finally, studies are needed to optimize the pharmacokinetic properties of this compound and to develop new formulations that can improve its bioavailability and duration of action.
合成方法
The synthesis of N~2~-(2-ethoxyphenyl)-N~1~-methyl-N~2~-(phenylsulfonyl)glycinamide involves a multi-step process that requires several reagents and solvents. The first step involves the reaction of 2-ethoxyaniline with methyl chloroformate in the presence of triethylamine to form the intermediate compound, N-methyl-N-(2-ethoxyphenyl)formamide. The second step involves the reaction of this intermediate with phenylsulfonyl chloride in the presence of potassium carbonate to form the final product, this compound. The synthesis of this compound has been optimized to improve its yield and purity, and various modifications have been made to the reaction conditions to achieve this.
科学研究应用
N~2~-(2-ethoxyphenyl)-N~1~-methyl-N~2~-(phenylsulfonyl)glycinamide has been extensively studied for its potential applications in various scientific research fields. One of the primary applications of this compound is in the field of neuroscience, where it has been used to study the role of glycine in various neurological conditions. For example, this compound has been used to study the effects of GlyT1 inhibition on schizophrenia, depression, and chronic pain. In addition, this compound has also been studied for its potential applications in the field of drug discovery, where it has been used to identify new compounds that can modulate glycine signaling pathways.
属性
IUPAC Name |
2-[N-(benzenesulfonyl)-2-ethoxyanilino]-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S/c1-3-23-16-12-8-7-11-15(16)19(13-17(20)18-2)24(21,22)14-9-5-4-6-10-14/h4-12H,3,13H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXCAHRDNDBYUIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N(CC(=O)NC)S(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-N-(6-phenoxypyridin-3-yl)piperidine-4-carboxamide](/img/structure/B5681347.png)




![3-[(3-fluorophenyl)amino]-5,5-dimethyl-2-cyclohexen-1-one](/img/structure/B5681377.png)
![N-[4-(2-oxo-1-pyrrolidinyl)benzyl]-2-(1H-pyrazol-1-yl)butanamide](/img/structure/B5681382.png)
![ethyl 1-[(4-methylphenoxy)acetyl]-4-piperidinecarboxylate](/img/structure/B5681392.png)
![1-acetyl-2-[1-benzyl-3-(1H-1,2,4-triazol-1-ylmethyl)-1H-1,2,4-triazol-5-yl]piperidine](/img/structure/B5681400.png)
![methyl [(3-cyano-4-ethyl-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)thio]acetate](/img/structure/B5681407.png)
![4-[(2-{1-[(5-methyl-1H-pyrazol-1-yl)acetyl]-4-piperidinyl}-1H-imidazol-1-yl)methyl]pyridine](/img/structure/B5681417.png)
![1-(6-methyl-2-phenylpyrimidin-4-yl)-N-[2-(1-methyl-1H-pyrazol-5-yl)ethyl]piperidin-4-amine](/img/structure/B5681432.png)

![(3R*,4S*)-1-{[1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]carbonyl}-4-phenylpyrrolidin-3-amine](/img/structure/B5681449.png)